![molecular formula C18H17BrFNO4 B2463631 2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1323932-19-9](/img/structure/B2463631.png)
2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate” is a complex organic molecule. It contains a bromo-fluoro phenyl group, an amino group, an oxoethyl group, and an ethoxyphenyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group might participate in condensation reactions, and the bromo-fluoro phenyl group might undergo electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar and non-polar groups, and its melting and boiling points would be influenced by the strength of intermolecular forces .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Research has been conducted on the synthesis of various compounds related to 2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, exploring different methods and conditions for efficient production. For example, a study by Sapnakumari et al. (2014) details the synthesis of related compounds using specific reactants and conditions, providing insights into chemical synthesis techniques (Sapnakumari et al., 2014).
Characterization and Crystal Structures
Investigations into the structural properties of compounds similar to this compound have been carried out. Research by Burns and Hagaman (1993) on related fluorinated molecules, for instance, provides detailed insights into their crystal structures and bonding characteristics (Burns & Hagaman, 1993).
Potential Biological Activities
Anticancer Properties
A study by Das et al. (2009) investigates the structure-activity relationship and molecular mechanisms of certain compounds similar to this compound, particularly in the context of overcoming drug resistance in cancer cells (Das et al., 2009).
Pharmacological Potential
The compound's derivatives and related molecules have been explored for various pharmacological applications. For instance, a study by Woulfe and Miller (1985) on the synthesis and biological activity of related compounds reveals their potential as antimicrobial agents (Woulfe & Miller, 1985).
Chemical Properties and Applications
Solubility and Thermodynamics
Research by Han et al. (2016) on the solubility and solution thermodynamics of related compounds in various organic solvents provides valuable information for their purification and crystallization processes (Han et al., 2016).
Corrosion Inhibition
A theoretical study by Zarrouk et al. (2014) evaluates the inhibition efficiencies of quinoxalines derivatives, related to this compound, as corrosion inhibitors for copper, demonstrating the compound's potential in industrial applications (Zarrouk et al., 2014).
Properties
IUPAC Name |
[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKMWILGPBHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
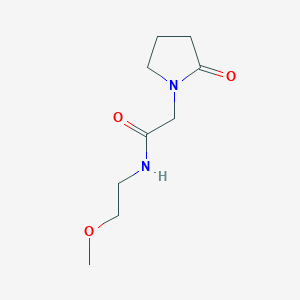
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)
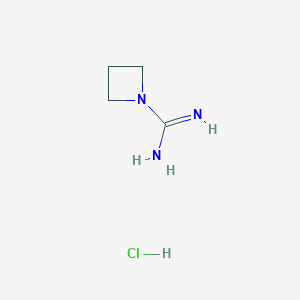


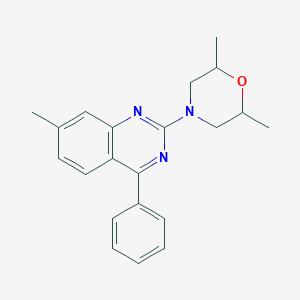

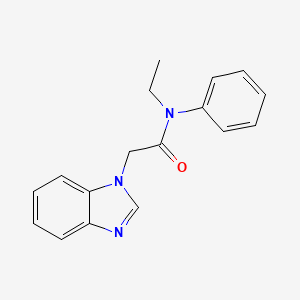
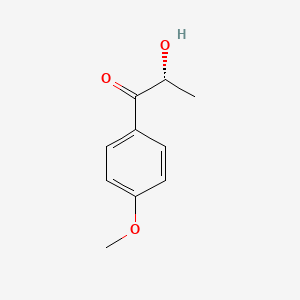
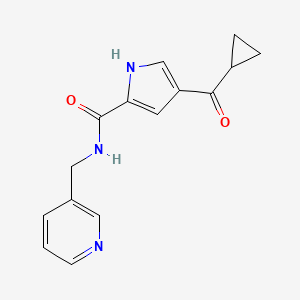
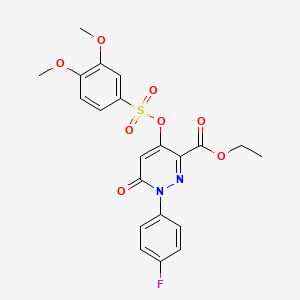
![methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2463567.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)
![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)
